2-((2-Aminopyrimidin-4-yl)oxy)ethanol
CAS No.:
Cat. No.: VC3975639
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9N3O2 |
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Molecular Weight | 155.15 g/mol |
IUPAC Name | 2-(2-aminopyrimidin-4-yl)oxyethanol |
Standard InChI | InChI=1S/C6H9N3O2/c7-6-8-2-1-5(9-6)11-4-3-10/h1-2,10H,3-4H2,(H2,7,8,9) |
Standard InChI Key | TZKXDXFYIRMPNC-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1OCCO)N |
Canonical SMILES | C1=CN=C(N=C1OCCO)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-((2-Aminopyrimidin-4-yl)oxy)ethanol (IUPAC name: 2-[(2-aminopyrimidin-4-yl)oxy]ethanol) belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The amino group (-NH2) at the 2-position and the ethoxyethanol group (-OCH2CH2OH) at the 4-position define its substitution pattern. The molecular formula is C6H9N3O2, with a molecular weight of 155.16 g/mol .
Structural Analysis
X-ray crystallography and computational modeling of related pyrimidine derivatives reveal planar aromatic rings with hydrogen-bonding capabilities due to the amino and hydroxyl groups . The ether linkage introduces flexibility, potentially enhancing solubility in polar solvents. Comparative NMR data from analogous compounds, such as 4-(2-(5-aminopyridin-2-yloxy)pyridin-3-yl)pyrimidin-2-amine, show characteristic proton resonances:
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Pyrimidine ring protons: δ 8.3–8.4 ppm (doublets, J = 4–5 Hz) .
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Ethanol moiety: δ 3.6–3.8 ppm (-OCH2-) and δ 4.8–5.0 ppm (-OH) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol can be inferred from methodologies used for structurally related compounds:
Nucleophilic Aromatic Substitution
A common approach involves reacting 4-chloro-2-aminopyrimidine with ethylene glycol under basic conditions. For example, in the synthesis of 4-(2-(5-aminopyridin-2-yloxy)pyridin-3-yl)pyrimidin-2-amine, cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at 130°C facilitated ether bond formation between pyrimidine and phenolic oxygen . Applying this method:
Typical yields range from 56–92%, depending on reaction time and stoichiometry .
Optimization Challenges
Side reactions, such as over-alkylation or hydroxyl group oxidation, necessitate careful control of reaction conditions. The use of protecting groups (e.g., tert-butyldimethylsilyl ethers) for the ethanol moiety has been reported to improve selectivity .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in water (≈15 mg/mL at 25°C) and high solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the hydroxyl group prone to oxidation under acidic conditions .
Spectroscopic Data
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Mass Spectrometry (MS): [M + H]+ peak at m/z 156.1 (calculated: 155.16) .
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Infrared (IR): Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1100 cm⁻¹ (C-O) .
Applications in Pharmaceutical Research
Role as a Bioisostere
The ethoxyethanol group in 2-((2-Aminopyrimidin-4-yl)oxy)ethanol serves as a bioisostere for carboxylate or sulfonamide groups, enhancing metabolic stability. For example, 2,2-difluoroethanols derived from similar scaffolds showed improved pharmacokinetic profiles in antiviral agents .
Kinase Inhibition
Pyrimidine derivatives are prominent in kinase inhibitor design. The compound’s amino and hydroxyl groups enable hydrogen bonding with ATP-binding pockets, as seen in N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-6-phenylpyridazin-3-amine, a potent c-Met inhibitor .
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